Lamivudine Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

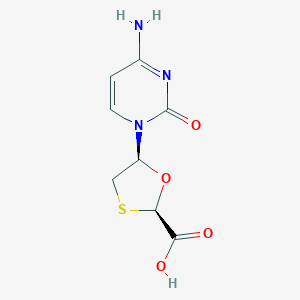

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIRVEZNDVLYQA-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173602-25-0 | |

| Record name | Lamivudine impurity A RS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Trajectory of Lamivudine Development As a Nucleoside Analog Reverse Transcriptase Inhibitor

The development of lamivudine (B182088) is a landmark in the history of antiretroviral drug discovery. Discovered by BioChem Pharma in Canada and subsequently licensed by Glaxo-Wellcome in 1990, its journey from laboratory synthesis to clinical application was driven by the urgent need for effective HIV treatments. tandfonline.com Initially synthesized as a racemic mixture (a 50:50 mixture of two enantiomers), researchers found that both the positive and negative enantiomers of 2',3'-dideoxy-3'-thiacytidine demonstrated anti-HIV activity in vitro. wikipedia.org

Further investigation revealed that the negative enantiomer, lamivudine, possessed greater anti-HIV efficacy and was significantly less toxic than its positive counterpart. wikipedia.org This discovery was pivotal, as the unnatural L-enantiomeric structure of lamivudine is not readily recognized as a substrate by human mitochondrial DNA polymerases, a key factor in the toxicity of some other nucleoside analogs. nih.govnih.gov

The chemical synthesis of lamivudine presented challenges, particularly in establishing the correct stereochemistry. acs.org Scientists developed various methods to produce the drug efficiently and stereoselectively. Notable strategies include the Vorbrüggen reaction for coupling the sugar and base components and innovative enzymatic resolution techniques to separate the desired enantiomer from the racemic mixture. tandfonline.comacs.org One economical synthesis route utilized a lactic acid derivative to control the stereochemistry during the N-glycosylation step. acs.org These advancements in synthetic chemistry were crucial for the large-scale production of lamivudine. Following successful clinical trials, lamivudine was approved by the U.S. Food and Drug Administration (FDA) in 1995 for use in combination with zidovudine (B1683550) (AZT) for the treatment of HIV-1. wikipedia.org

Table 1: Key Properties of Lamivudine

| Property | Description |

|---|---|

| Chemical Name | (-)-[2R,5S]-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidin-2-one acs.org |

| Abbreviation | 3TC tandfonline.com |

| Drug Class | Nucleoside Analog Reverse Transcriptase Inhibitor (NRTI) nih.gov |

| Molecular Structure | A synthetic analogue of cytidine (B196190), where the 3' carbon of the ribose ring is replaced by a sulfur atom. wikipedia.orgwikipedia.org |

| Key Feature | Exists as the L-(-)-enantiomer, which confers high antiviral activity with lower toxicity compared to the D-(+)-enantiomer. nih.govwikipedia.org |

Foundational Academic Contributions of Lamivudine Research in Viral Chemotherapy

Lamivudine's contribution to viral chemotherapy is rooted in its precise mechanism of action. As a nucleoside analog, it functions by disrupting the viral replication process. patsnap.com Once inside a host cell, lamivudine (B182088) is metabolized by intracellular kinases into its active triphosphate form, lamivudine triphosphate (3TC-TP). nih.gov This active metabolite is the key to its antiviral effect.

3TC-TP mimics the natural nucleoside deoxycytidine triphosphate (dCTP). patsnap.com It competitively inhibits the reverse transcriptase enzyme of both HIV and the polymerase enzyme of HBV. wikipedia.orgdrugbank.com By competing with the natural substrate, 3TC-TP gets incorporated into the growing viral DNA chain. wikipedia.org However, because lamivudine lacks the 3'-hydroxyl (-OH) group necessary for forming the next phosphodiester bond, its incorporation results in the immediate termination of DNA chain elongation. wikipedia.orgdrugbank.com This action effectively halts the replication of the virus. patsnap.com

A significant aspect of lamivudine's success is its selectivity. While it potently inhibits viral polymerases, it is a weak inhibitor of human DNA polymerases (types α, β, and γ) at biologically relevant concentrations. nih.govplos.org This selectivity for the viral enzyme over host cell enzymes is a foundational principle of modern antiviral therapy, allowing for effective viral suppression. nih.gov

Early clinical trials were instrumental in establishing lamivudine's role. Studies conducted in North America (NUCA 3001, NUCA 3002) and Europe (NUCB 3001, NUCB 3002) between 1993 and 1994 demonstrated that combining lamivudine with zidovudine (B1683550) (AZT) resulted in superior outcomes compared to ZDV monotherapy, including significant increases in CD4+ cell counts and reductions in viral load. nih.gov These findings helped solidify the paradigm of combination antiretroviral therapy (cART), which remains the standard of care for HIV treatment. aidsmap.com

Table 2: Foundational Clinical Trial Findings for Lamivudine

| Study Designation | Comparison Arms | Primary Endpoint | Key Finding | Citation |

|---|---|---|---|---|

| NUCA 3001/3002 & NUCB 3001/3002 | Lamivudine + Zidovudine vs. Zidovudine monotherapy | Change from baseline in CD4+ cell counts | The combination therapy showed superior efficacy in increasing CD4+ cell counts and reducing viral load compared to monotherapy. | nih.gov |

| GEMINI 1 & 2 | Dolutegravir (B560016) + Lamivudine vs. Dolutegravir + TDF/FTC | HIV-1 RNA <50 copies/mL at Week 48 | The 2-drug regimen was non-inferior to the 3-drug regimen in treatment-naïve adults, supporting new treatment paradigms. | gsk.comfda.gov |

Evolving Research Paradigms and Cross Disciplinary Applications of Lamivudine

Intracellular Phosphorylation Pathways and Active Metabolite Generation

Upon entering a host cell, Lamivudine, in its prodrug form, must undergo metabolic activation to exert its antiviral activity. asm.org This activation is a crucial step, transforming the compound into its pharmacologically active state. The process involves a series of phosphorylation events orchestrated by host cellular enzymes.

Sequential Phosphorylation to Lamivudine 5'-Triphosphate (L-TP) as the Active Anabolite

The primary mechanism of Lamivudine's action involves its intracellular phosphorylation to the active 5'-triphosphate metabolite, known as Lamivudine triphosphate (L-TP or 3TC-TP). fda.govnih.govscielo.br This conversion occurs through a stepwise phosphorylation cascade. nih.gov Lamivudine is first converted to Lamivudine monophosphate (L-MP), then to Lamivudine diphosphate (B83284) (L-DP), and finally to the active anabolite, L-TP. nih.govfrontiersin.org This active form is what directly interacts with and inhibits the viral enzymes. nih.gov The intracellular half-life of L-TP is substantial, ranging from 10.5 to 15.5 hours in HIV-infected cell lines and 17 to 19 hours in HBV-infected cell lines, which supports its sustained antiviral effect. nih.gov

Role of Cellular Kinases in Lamivudine Activation

The sequential phosphorylation of Lamivudine is catalyzed by a series of host cellular kinases. asm.orgpharmgkb.org The initial phosphorylation to L-MP is carried out by deoxycytidine kinase. nih.govfrontiersin.orgpharmgkb.org Subsequently, cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase and UMP-CMP kinase are responsible for the conversion of L-MP to L-DP. frontiersin.orgpharmgkb.org The final and rate-limiting step, the phosphorylation of L-DP to the active L-TP, is catalyzed by pyrimidine (B1678525) nucleoside diphosphate kinase, 3'-phosphoglycerate kinase, or nucleoside diphosphate kinase A. nih.govfrontiersin.orgpharmgkb.org

| Phosphorylation Step | Precursor | Product | Key Cellular Kinases |

| First Phosphorylation | Lamivudine | Lamivudine Monophosphate (L-MP) | Deoxycytidine kinase |

| Second Phosphorylation | Lamivudine Monophosphate (L-MP) | Lamivudine Diphosphate (L-DP) | Cytidine monophosphate/deoxycytidine monophosphate kinase, UMP-CMP Kinase |

| Third Phosphorylation | Lamivudine Diphosphate (L-DP) | Lamivudine 5'-Triphosphate (L-TP) | Pyrimidine nucleoside diphosphate kinase, 3'-phosphoglycerate kinase, Nucleoside diphosphate kinase A |

Formation of Lamivudine Monophosphate (L-MP)

The initial and critical step in the activation of Lamivudine is its conversion to Lamivudine monophosphate (L-MP or 3TC-MP). nih.govfda.gov This reaction is catalyzed by the cellular enzyme deoxycytidine kinase. nih.govfrontiersin.orgpharmgkb.org The formation of L-MP is a prerequisite for the subsequent phosphorylation steps that ultimately lead to the generation of the active L-TP. nih.gov Both the monophosphate and triphosphate forms are inhibitors of viral DNA synthesis. nih.gov

Enzymatic Inhibition of Viral Reverse Transcriptase and DNA Polymerase Activity

The antiviral activity of Lamivudine is ultimately realized through the inhibition of key viral enzymes responsible for replication. The active metabolite, L-TP, is the key player in this process, targeting the reverse transcriptase of HIV and the DNA polymerase of HBV.

Competitive Inhibition of HIV-1 and HIV-2 Reverse Transcriptase

L-TP acts as a competitive inhibitor of the reverse transcriptase (RT) of both HIV-1 and HIV-2. fda.govnih.govviivhealthcare.com It achieves this by competing with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. nih.govpharmgkb.org Once incorporated, Lamivudine acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting DNA synthesis. drugbank.com This potent inhibition of HIV RT is a cornerstone of Lamivudine's efficacy in treating HIV infection. termedia.plscielo.brtermedia.pl

Inhibition of Hepatitis B Virus (HBV) DNA Polymerase

In a similar fashion to its action against HIV, Lamivudine's active metabolite, L-TP, also inhibits the DNA polymerase of the Hepatitis B Virus (HBV). nih.govnih.govscbt.com It competitively inhibits both the DNA-dependent and RNA-dependent DNA polymerase activities of the HBV enzyme. nih.gov By being incorporated into the viral DNA, it causes chain termination, effectively suppressing HBV replication. nih.govnih.govmednexus.org This mechanism of action has been shown to lead to a significant reduction in serum HBV DNA levels in infected individuals. nih.gov

| Virus | Target Enzyme | Mechanism of Inhibition | Consequence |

| HIV-1 & HIV-2 | Reverse Transcriptase | Competitive inhibition with dCTP, Chain termination | Halts viral DNA synthesis |

| Hepatitis B Virus (HBV) | DNA Polymerase | Competitive inhibition, Chain termination | Suppresses viral replication |

Mechanism of DNA Chain Termination via 3'-OH Group Absence

Lamivudine is a synthetic nucleoside analogue of cytidine. wikipedia.orgekb.eg For it to exert its antiviral effect, it must first be metabolized within the cell to its active form, lamivudine triphosphate (3TC-TP or L-TP). nih.govpatsnap.compediatriconcall.com This phosphorylation is carried out by intracellular kinases. pharmgkb.orgmdpi.com

The primary mechanism of action of lamivudine triphosphate is the termination of viral DNA synthesis. pediatriconcall.com During viral replication, enzymes like HIV reverse transcriptase or Hepatitis B virus (HBV) polymerase incorporate nucleotides to build a new DNA strand. patsnap.comdrugbank.com Lamivudine triphosphate is structurally similar to the natural nucleotide deoxycytidine triphosphate (dCTP) and competes with it for incorporation into the elongating viral DNA chain. patsnap.compharmgkb.orgnih.gov

Once the viral polymerase incorporates lamivudine triphosphate into the DNA strand, the synthesis process is halted. ekb.eg This is because lamivudine is a dideoxynucleoside, meaning it lacks the crucial 3'-hydroxyl (-OH) group on its sugar moiety. wikipedia.orgdrugbank.com The 3'-OH group is essential for forming a 5' to 3' phosphodiester bond with the subsequent incoming nucleotide, a fundamental step in DNA chain elongation. wikipedia.orgpatsnap.comdrugbank.com The absence of this group makes further extension of the DNA strand impossible, leading to premature chain termination and thereby inhibiting viral replication. wikipedia.orgekb.egpatsnap.com

Differential Affinity for Mammalian DNA Polymerases (α, β) and Mitochondrial DNA Polymerase

A key characteristic of lamivudine's therapeutic efficacy is its selective action against viral polymerases compared to host cell DNA polymerases. patsnap.com The active metabolite, lamivudine triphosphate, demonstrates a significantly higher affinity for viral reverse transcriptase than for mammalian DNA polymerases, including the nuclear polymerases α and β, and the mitochondrial polymerase γ. nih.gov

Mammalian DNA Polymerases α and β

Lamivudine triphosphate is a weak inhibitor of mammalian DNA polymerases α and β. nih.gov These enzymes are responsible for nuclear DNA replication and repair in the host cell. wikipedia.org The lower affinity of lamivudine triphosphate for these polymerases means that it does not significantly interfere with the host's cellular DNA replication processes at therapeutic concentrations. patsnap.com This selectivity is a critical factor in the drug's safety profile. While some nucleotide analogues can have a strong affinity for DNA polymerases β, lamivudine's impact is comparatively minimal. nih.govnatap.org

Mitochondrial DNA Polymerase (Pol γ)

Mitochondrial DNA polymerase gamma (Pol γ) is the sole enzyme responsible for replicating mitochondrial DNA (mtDNA). natap.orgmdpi.com Inhibition of Pol γ by nucleoside reverse transcriptase inhibitors (NRTIs) is a known cause of mitochondrial toxicity. natap.orgpnas.org Lamivudine triphosphate can also inhibit Pol γ, but generally to a lesser extent than some other NRTIs. nih.govpnas.org

The interaction is complex; lamivudine acts as both an inhibitor of the polymerase activity and a substrate for the enzyme's 3'-5' exonuclease (proofreading) activity. natap.org The efficiency with which Pol γ can remove an incorrectly incorporated lamivudine molecule influences the compound's potential toxicity. nih.gov Studies have shown that the removal of 3'-terminal lamivudine residues is relatively efficient compared to other NRTIs, which may contribute to its lower mitochondrial toxicity. nih.gov However, genetic variations in the POLG gene, which encodes for Pol γ, can alter an individual's susceptibility to lamivudine-induced mitochondrial toxicity. For instance, certain mutations can reduce the polymerase's ability to discriminate between the natural nucleotide dCTP and lamivudine triphosphate, leading to increased incorporation of the drug. asm.orgresearchgate.net

The table below summarizes the interaction of Lamivudine's active metabolite with various polymerases.

| Enzyme | Type | Primary Function | Interaction with Lamivudine Triphosphate (3TC-TP) |

| HIV Reverse Transcriptase | Viral Polymerase | RNA-dependent & DNA-dependent DNA synthesis | High-affinity competitive inhibitor; incorporation leads to chain termination. patsnap.comnih.gov |

| HBV Polymerase | Viral Polymerase | DNA synthesis | High-affinity competitive inhibitor; incorporation leads to chain termination. patsnap.comdrugbank.com |

| DNA Polymerase α | Mammalian Nuclear Polymerase | Initiation of nuclear DNA replication | Weak inhibitor; significantly lower affinity compared to viral reverse transcriptase. nih.gov |

| DNA Polymerase β | Mammalian Nuclear Polymerase | DNA repair | Weak inhibitor; significantly lower affinity compared to viral reverse transcriptase. nih.gov |

| DNA Polymerase γ (Pol γ) | Mammalian Mitochondrial Polymerase | Mitochondrial DNA (mtDNA) replication | Inhibitor and substrate for exonuclease activity; lower affinity than for viral RT, but inhibition can lead to mitochondrial toxicity. nih.govnatap.orgnih.gov |

In Vitro Antiviral Characterization

Dose-Dependent Inhibitory Concentrations (IC50) against HIV-1 and HIV-2 Strains

Lamivudine has demonstrated potent and selective inhibitory activity against both human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2) in various in vitro settings. nih.gov The 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral replication by half, varies depending on the specific viral strain and the cell line used for testing.

Studies have reported a wide range of IC50 values for lamivudine against different laboratory and clinical isolates of HIV-1. In different cell lines, these values have been observed to range from as low as 0.002 µM to as high as 1.14 µM. nih.gov Specifically, in human peripheral blood lymphocytes infected with laboratory-adapted HIV-1 strains, lamivudine showed IC50 values ranging from 0.0025 to 0.09 µM. caymanchem.com Against various HIV-1 and HIV-2 strains in a range of CD4-bearing lymphocyte cell lines, the mean IC50 was found to be between 4 nM and 0.67 µM. nih.gov In monocytes and fresh human peripheral blood lymphocytes, the IC50 values for lamivudine against HIV-1 ranged from 0.026 µM to 0.148 µM. pharmadesk.com For HIV-2 isolates, the IC50 values were in the range of 0.003 to 0.120 µM in peripheral blood mononuclear cells. fda.gov

The following table summarizes the reported IC50 values of lamivudine against HIV-1 and HIV-2 in different cell systems.

| Virus Strain(s) | Cell System | IC50 Range (µM) |

| HIV-1 | Various Cell Lines | 0.002 - 1.14 |

| HIV-1 (Laboratory-adapted) | Human Peripheral Blood Lymphocytes | 0.0025 - 0.09 |

| HIV-1 & HIV-2 | CD4-bearing Lymphocyte Cell Lines | 0.004 - 0.67 |

| HIV-1 | Monocytes and Peripheral Blood Lymphocytes | 0.026 - 0.148 |

| HIV-2 | Peripheral Blood Mononuclear Cells | 0.003 - 0.120 |

This table is interactive. Click on the headers to sort the data.

It is important to note that the development of resistance, particularly the M184V mutation in the HIV-1 reverse transcriptase, can significantly reduce the susceptibility of the virus to lamivudine. europa.eu

Activity Profile against Hepatitis B Virus (HBV)

Lamivudine is also a potent inhibitor of hepatitis B virus (HBV) replication. acpjournals.orgnih.gov In vitro studies using HBV DNA-transfected cell lines, such as 2.2.15 and HB611 cells, as well as infected human primary hepatocytes, have demonstrated its antiviral activity. uw.edu The reported IC50 value for lamivudine against HBV is approximately 0.1 µM. nih.gov

Experimental studies have shown that lamivudine effectively inhibits HBV DNA replication in transfected cell lines. acpjournals.org However, it has been observed that while lamivudine can significantly suppress viral replication, it may not completely eliminate intracellular viral DNA. acpjournals.org The withdrawal of lamivudine in these in vitro systems has been shown to result in the reappearance of active HBV replication. acpjournals.org

Evaluation in Diverse Cell Culture Systems (e.g., Peripheral Blood Mononuclear Cells, Hep G2 cells, Monocyte-Derived Macrophages)

The antiviral activity of lamivudine has been assessed in a variety of cell culture systems to understand its efficacy in different cellular environments relevant to HIV and HBV infection. These include peripheral blood mononuclear cells (PBMCs), the human hepatoma cell line Hep G2, and monocyte-derived macrophages (MDMs). nih.govnih.govasm.org

Lamivudine has shown high potency against HIV-1 and HBV in Hep G2 cells and primary cells like PBMCs and macrophages. nih.gov In HIV-1 infected PBMCs, lamivudine has demonstrated significant antiviral activity. caymanchem.com Similarly, in studies involving HIV-1 infected human MDMs, lamivudine was found to be highly effective in reducing viral replication. neurology.org

The Hep G2 cell line, being of hepatic origin, is particularly relevant for studying the anti-HBV activity of lamivudine. uw.edunih.gov In these cells, as well as in other liver-derived cell lines, lamivudine has been shown to be effective. asm.org

The following table provides a summary of the cell culture systems used to evaluate lamivudine's antiviral activity.

| Cell Culture System | Virus(es) Studied | Key Findings |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1, HIV-2 | Potent inhibition of viral replication. nih.govcaymanchem.comasm.org |

| Hep G2 cells | HBV, Ebola Virus | Effective against HBV; no significant activity against Ebola virus. uw.edunih.govnih.gov |

| Monocyte-Derived Macrophages (MDMs) | HIV-1, Ebola Virus | Significant reduction in HIV-1 replication; no discernible antiviral activity against Ebola virus. nih.govnih.govneurology.org |

| Vero E6 cells | Ebola Virus | No direct antiviral effect observed. nih.gov |

| HeLa cells | Ebola Virus | No effect on EBOV propagation. plos.org |

| Huh 7 cells | Ebola Virus | Limited and inconsistent anti-EBOV activity at high concentrations. nih.govplos.org |

This table is interactive. Click on the headers to sort the data.

In Vitro Synergistic Antiviral Effects with Co-administered Nucleoside Analogs (e.g., Zidovudine (B1683550), Thymidine (B127349) Analogs)

In vitro studies have consistently demonstrated that lamivudine exhibits synergistic antiviral activity when used in combination with other nucleoside reverse transcriptase inhibitors (NRTIs), particularly zidovudine (a thymidine analog). europa.eufda.gov This synergy is observed against both zidovudine-sensitive and zidovudine-resistant strains of HIV-1. oup.comresearchgate.net

Furthermore, in vitro studies have shown that lamivudine can act synergistically with thymidine analogues against HIV-1 strains that are resistant to zidovudine. oup.com This is clinically significant as it suggests a potential benefit of continuing lamivudine even in the presence of resistance to other NRTIs. The combination of lamivudine and stavudine, another thymidine analog, has also demonstrated additive or synergistic interactions against zidovudine-sensitive HIV-1 isolates. researchgate.net

Assessment of Activity Against Non-HIV/HBV Viruses (e.g., Avian Leukosis Virus, Ebola Virus)

The antiviral spectrum of lamivudine has been investigated against viruses other than HIV and HBV, with mixed results.

Avian Leukosis Virus (ALV): Lamivudine has been shown to inhibit the replication of Avian Leukosis Virus subgroup J (ALV-J) and its associated acutely transforming virus in vitro. frontiersin.org This inhibitory effect was found to be dose-dependent in chicken embryo fibroblast cultures. frontiersin.org The mechanism of action is believed to be the inhibition of the ALV reverse transcriptase, which shares some sequence identity with HIV reverse transcriptase. frontiersin.org

Ebola Virus (EBOV): In contrast to its activity against retroviruses, multiple in vitro studies have concluded that lamivudine lacks significant antiviral activity against the Ebola virus. nih.govnih.govresearchgate.net Evaluations in various cell lines, including Vero E6, Hep G2, HeLa, and primary human monocyte-derived macrophages, have shown no direct or discernible antiviral effect of lamivudine on Ebola virus replication, even at high concentrations. nih.govnih.govplos.org While some studies reported very low and inconsistent anti-EBOV activity at the maximum tested concentrations, it was not considered therapeutically relevant. nih.govplos.org Combination studies of lamivudine with zidovudine also failed to demonstrate any synergistic antiviral activity against Ebola virus. nih.govplos.org

Preclinical Efficacy Assessment in Animal Models

Preclinical studies in animal models have been crucial in evaluating the in vivo efficacy of lamivudine before its use in humans.

For HIV, the severe combined immunodeficient (SCID)-hu Thy/Liv mouse model has been utilized to assess the antiviral activity of lamivudine against HIV-1. asm.org In one study, lamivudine, along with abacavir, was shown to significantly reduce HIV-1 p24 antigen-positive cells and viral load in the brains of SCID mice with HIV-1 encephalitis. neurology.org Specifically, lamivudine decreased infection to only 2% of the levels seen in control mice. neurology.org

In the context of HBV, the woodchuck model of chronic hepatitis B virus infection has been instrumental. Administration of lamivudine in this model resulted in a reduction of serum viral titers. caymanchem.com

Animal models have also been used to investigate potential drug interactions. For instance, preclinical pharmacokinetic studies in rats have been conducted to assess the interaction of lamivudine with other substances. acs.org Fertility studies in rats showed no effect of lamivudine on male or female fertility at high doses. tga.gov.au

Regarding non-HIV/HBV viruses, a guinea pig model of Ebola Virus Disease (EVD) found no survival benefit from lamivudine treatment, despite achieving relevant plasma concentrations of the drug. plos.org In a chicken model, lamivudine was able to decrease the viral loads of Avian Leukosis Virus (ALV-J) and delay the onset of associated tumors. frontiersin.org

Inhibitory Effects on Viral Replication and Disease Progression in Relevant Models (e.g., Avian Leukosis Virus Subgroup J)

Lamivudine, a nucleoside derivative, has demonstrated notable inhibitory effects against the replication of Avian Leukosis Virus (ALV), particularly subgroup J (ALV-J), in both in vitro and in vivo models. nih.govmdpi.com As a retrovirus, ALV-J relies on reverse transcriptase for its life cycle, and lamivudine functions as a competitive inhibitor of this enzyme, thereby impeding viral DNA synthesis and extension. nih.govmdpi.comnih.gov This mechanism is similar to its action against HIV. nih.govmdpi.comnih.gov

In vitro studies using chicken embryo fibroblast cultures have shown that lamivudine significantly inhibits the replication of ALV-J. nih.govnih.gov The inhibitory effect is dose-dependent, with concentrations in the range of 1–4 μg/ml proving effective. nih.govnih.gov Research has also demonstrated that lamivudine can inhibit the replication of both the replication-defective Fu-J virus, which carries the v-fps oncogene, and its helper virus, ALV-J strain SDAU1005. nih.gov Furthermore, lamivudine has been shown to be effective in eradicating ALV-A contamination in Newcastle disease virus (NDV) stock strains after two passages in cell cultures. cabidigitallibrary.org

In vivo preclinical studies in chickens have substantiated these findings. nih.govmdpi.com Continuous treatment with lamivudine was shown to completely eradicate ALV-J viremia in chickens by 9 weeks of age. cabidigitallibrary.org In studies involving chickens inoculated with the Fu-J (SDAU1005) viral stock, which rapidly induces fibrosarcomas, lamivudine treatment was found to decrease the plasma viral loads of both the defective virus and its helper virus. nih.govresearchgate.net This reduction in viral replication led to a delay in the appearance of acute sarcomas and a decrease in early-stage mortality among the infected chickens. nih.govnih.gov While lamivudine inhibits ALV-J replication, it does not completely eliminate the virus. nih.govmdpi.com

| Model System | Key Findings | Reference |

|---|---|---|

| In Vitro (Chicken Embryo Fibroblast Cultures) | Significant, dose-dependent inhibition of ALV-J replication (effective at 1-4 µg/ml). nih.govnih.gov Inhibited both SDAU1005 (helper virus) and Fu-J (defective virus). nih.gov | nih.govnih.gov |

| In Vitro (Cell Cultures) | Eradicated ALV-A contamination in Newcastle disease virus (NDV) stocks after two passages. cabidigitallibrary.org | cabidigitallibrary.org |

| In Vivo (Chickens) | Completely eradicated ALV-J viremia by 9 weeks of age with continuous treatment. cabidigitallibrary.org | cabidigitallibrary.org |

| In Vivo (Chickens inoculated with Fu-J virus) | Decreased plasma viral loads, delayed sarcoma appearance, and reduced early mortality. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

Absence of Significant Anti-Ebola Virus Activity in Guinea Pig Models

Despite initial reports suggesting potential efficacy, comprehensive preclinical studies have concluded that lamivudine lacks significant antiviral activity against the Ebola virus (EBOV). researchgate.netnih.gov Multiple evaluations in various cell lines and animal models have failed to provide evidence supporting its therapeutic use for Ebola virus disease (EVD). nih.govcdc.gov

In vitro experiments conducted across a diverse set of cell lines, including Vero E6, Hep G2, HeLa, and primary human monocyte-derived macrophages, showed that lamivudine had no detectable effect on EBOV propagation at a multiplicity of infection (MOI) of 1. researchgate.netnih.govnih.gov Under specific conditions with a lower MOI, lamivudine exhibited low, non-reproducible anti-EBOV activity at the maximum tested concentration, never achieving more than 30% viral inhibition. researchgate.netnih.gov Furthermore, when combined with zidovudine, no synergistic antiviral activity was observed. researchgate.netnih.gov

Crucially, a study evaluating the efficacy of lamivudine in a guinea pig model of EVD found no survival benefit for the treated animals. researchgate.netnih.govcdc.gov All animals in the lamivudine treatment groups developed clinical signs of the disease and succumbed to the infection. researchgate.net This lack of efficacy was observed even though pharmacokinetic studies confirmed that plasma lamivudine concentrations of approximately 4 μg/ml were achieved in the guinea pigs. researchgate.netnih.gov These collective findings from in vitro and guinea pig model studies demonstrate that lamivudine is not an effective agent against Ebola virus. researchgate.netnih.govmdpi.com

| Model/Assay | Key Findings | Reference |

|---|---|---|

| In Vitro (Vero E6, Hep G2, HeLa, Huh 7 cells, human macrophages) | No detectable antiviral activity against EBOV/Kik at an MOI of 1. cdc.govnih.gov Low, non-reproducible activity (less than 30% inhibition) at high concentrations and low MOI. researchgate.netnih.gov | researchgate.netnih.govcdc.govnih.gov |

| In Vivo (Guinea Pig Model of EVD) | No survival benefit observed. researchgate.netnih.govcdc.gov All treated animals developed clinical signs and succumbed to the infection. researchgate.net | researchgate.netnih.govcdc.govresearchgate.net |

| Pharmacokinetics (Guinea Pig) | Plasma concentrations of ~4 µg/ml were achieved, yet no efficacy was seen. researchgate.netnih.gov | researchgate.netnih.gov |

Histomorphological and Biochemical Impact on Organ Systems in Preclinical Models (e.g., Cerebellar Degeneration)

Preclinical animal studies have investigated the histomorphological and biochemical effects of lamivudine on various organ systems. High-dose administration in animal toxicity studies was not linked to major organ toxicity. europa.eumedicines.org.uk However, some effects on the cerebellum, liver, and kidneys have been noted.

A significant finding from preclinical research is the impact of lamivudine on the cerebellum in Wistar rats. oatext.com Studies using Hematoxylin and Eosin (H&E) and Glial Fibrillary Acidic Protein (GFAP) immunohistochemical staining revealed that lamivudine induces cerebellar degeneration. oatext.comresearchgate.net Histological examination of the cerebellum in treated rats showed severe cellular degeneration, dystrophic changes, vacuolization in the molecular and granular layers, and shrunken or swollen Purkinje cells. researchgate.netresearchgate.net This observed cerebellar degeneration may be secondary to the inducement of lactic acidosis, a known metabolic complication, as high acid concentrations have been shown to induce the death of cerebellar granule cells in culture. oatext.com

In broader animal toxicity studies, high dosage levels of lamivudine were associated with minor effects on indicators of liver and kidney function, along with occasional reductions in liver weight. europa.eumedicines.org.uk Additionally, reductions in erythrocyte and neutrophil counts were identified as clinically relevant effects. medsafe.govt.nz In a Down syndrome mouse model, lamivudine treatment was found to modulate the expression of genes related to neurological impairment and LINE-1 retrotransposons in brain tissues, specifically the cerebral cortex and hippocampus. nih.gov

| Organ System/Tissue | Preclinical Model | Observed Impact | Reference |

|---|---|---|---|

| Cerebellum | Wistar Rats | Induces cerebellar degeneration; shrunken/swollen Purkinje cells; vacuolization in molecular and granular layers. oatext.comresearchgate.netresearchgate.net | oatext.comresearchgate.netresearchgate.net |

| Brain (Cortex, Hippocampus) | Down Syndrome Mouse Model | Modulated expression of neurological impairment-related genes and LINE-1 retrotransposons. nih.gov | nih.gov |

| Liver & Kidney | General Animal Toxicity Studies | Minor effects on function indicators at high doses; occasional reduction in liver weight. europa.eumedicines.org.uk | europa.eumedicines.org.uk |

| Hematological System | General Animal Toxicity Studies | Reductions in erythrocyte and neutrophil counts identified as clinically relevant. medsafe.govt.nz | medsafe.govt.nz |

Mechanisms of Drug Resistance to Lamivudine

Elucidation of Specific Resistance Mutations

The genetic basis of lamivudine (B182088) resistance lies in the selection of specific amino acid substitutions within the viral enzymes responsible for replication: reverse transcriptase in HIV-1 and polymerase in HBV. These mutations alter the enzyme's structure, thereby affecting the binding and incorporation of lamivudine.

HIV-1 Reverse Transcriptase Mutations (e.g., M184V, M184I)

In the context of HIV-1, the primary mutation conferring high-level resistance to lamivudine is the M184V substitution in the reverse transcriptase (RT) enzyme. mdpi.comresearchgate.netnih.gov This mutation involves the change of a methionine residue at codon 184 to a valine. Less frequently, a substitution to isoleucine (M184I) can occur, often as an intermediate step before the emergence of M184V. nih.govnih.gov The M184V mutation is one of the most common resistance mutations observed in patients undergoing antiretroviral therapy containing lamivudine. nih.gov While it confers significant resistance to lamivudine and emtricitabine, it can also increase the susceptibility of the virus to other nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) and tenofovir. nih.gov

| Mutation | Amino Acid Change | Effect on Lamivudine Susceptibility | Clinical Significance |

|---|---|---|---|

| M184V | Methionine to Valine | High-level resistance | Most common lamivudine resistance mutation in HIV-1. nih.gov |

| M184I | Methionine to Isoleucine | Intermediate to high-level resistance | Often a transitional mutation preceding M184V. nih.govnih.gov |

Hepatitis B Virus (HBV) Polymerase YMDD Motif Mutations (e.g., rtM204V/I, rtM204S)

Similar to HIV-1, lamivudine resistance in HBV is primarily associated with mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the viral polymerase. nih.govnih.govijmm.irijmm.ir The most frequently observed mutations are the substitution of methionine at codon 204 with either valine (rtM204V) or isoleucine (rtM204I). nih.govnih.govhilarispublisher.com Another, less common, mutation at this position is the substitution to serine (rtM204S). nih.govhilarispublisher.com

The incidence of these mutations increases with the duration of lamivudine therapy, with rates reported to be 14-32% after one year and rising to as high as 76% after four years of continuous treatment. hilarispublisher.com The emergence of these YMDD motif mutations leads to a virological breakthrough, characterized by a rebound in HBV DNA levels. nih.gov

Co-selected Compensatory Mutations in HBV Polymerase (e.g., rtL180M, rtV173L, rtL80I/V)

The primary YMDD mutations can impair the replication efficiency of the HBV polymerase. nih.gov To counteract this fitness cost, compensatory mutations are often co-selected. The most common of these is the rtL180M mutation, a change from leucine to methionine at codon 180. nih.govnih.govhilarispublisher.com This mutation, when present with rtM204V/I, can partially restore the replication capacity of the resistant virus. nih.govnih.gov

Another significant compensatory mutation is rtV173L, a substitution of valine to leucine at codon 173. nih.govnih.gov This mutation is typically found in conjunction with both rtL180M and rtM204V and is thought to enhance viral replication. nih.govnih.govfrontierspartnerships.org Less frequently, mutations at codon 80, such as rtL80I/V (leucine to isoleucine or valine), have also been identified in association with lamivudine resistance, often in combination with the primary YMDD and rtL180M mutations. viralhepatitisjournal.orgfrontiersin.org

| Mutation Type | Mutation | Amino Acid Change | Function |

|---|---|---|---|

| Primary | rtM204V/I | Methionine to Valine/Isoleucine | Confers primary resistance to lamivudine. nih.govnih.gov |

| Primary | rtM204S | Methionine to Serine | Less common primary resistance mutation. nih.govhilarispublisher.com |

| Compensatory | rtL180M | Leucine to Methionine | Partially restores replication fitness of rtM204V/I mutants. nih.govnih.gov |

| Compensatory | rtV173L | Valine to Leucine | Enhances viral replication efficiency in resistant strains. nih.govnih.gov |

| Compensatory | rtL80I/V | Leucine to Isoleucine/Valine | Associated with lamivudine resistance in combination with other mutations. viralhepatitisjournal.orgfrontiersin.org |

Molecular Basis of Reduced Susceptibility

The presence of these specific mutations leads to a reduction in the antiviral activity of lamivudine through distinct molecular mechanisms that affect the interaction between the drug and the viral polymerase.

Steric Hindrance within the Catalytic Site of Viral Polymerases

A primary mechanism of resistance, particularly for the M184V/I mutations in HIV-1 RT and the rtM204V/I mutations in HBV polymerase, is steric hindrance. nih.govnih.gov The bulky side chains of the substituted amino acids, such as valine and isoleucine, physically clash with the oxathiolane ring of lamivudine triphosphate (the active form of the drug). nih.gov This steric conflict perturbs the binding of the drug to the active site of the polymerase, making its incorporation into the growing viral DNA chain less favorable. nih.govnih.gov Molecular modeling studies have shown that these mutations create a spatial arrangement that prevents the proper accommodation of the lamivudine analog. xiahepublishing.com

Altered Affinity for Lamivudine Triphosphate and Natural Substrates

The resistance mutations also alter the binding affinity of the polymerase for both lamivudine triphosphate and the natural deoxyribonucleotide substrates. While the M184V mutation in HIV-1 RT significantly reduces the incorporation of lamivudine, it only has a modest effect on the binding of natural dNTPs. nih.gov This differential effect allows the mutant enzyme to maintain its function of DNA synthesis while selectively avoiding the incorporation of the antiviral drug. The altered conformation of the dNTP-binding pocket caused by the resistance mutations favors the binding of the natural substrates over the lamivudine analog. nih.gov This shift in binding thermodynamics is a key factor in the establishment of drug resistance.

Virological and Fitness Consequences of Resistance Mutations

Impact on Viral Replication Capacity and Fitness

The reduced fitness of M184V mutant viruses has been demonstrated both in vitro and in clinical studies. mdpi.com The mutation is located within the highly conserved catalytic core of the RT enzyme and reduces its processivity, leading to a decrease in the efficiency of viral DNA synthesis. ovid.com This diminished replication activity, sometimes estimated at a 10% reduction, translates to a lower viral fitness. mdpi.com In the absence of the drug, wild-type virus variants are consistently more fit than the M184V mutants. asm.org Studies have shown that if lamivudine is withdrawn from a treatment regimen, the M184V mutation is often lost and replaced by the wild-type virus, which is associated with an increase in viral load. ovid.comasm.orgnih.gov This suggests a selective advantage for the wild-type virus in the absence of drug pressure. nih.gov

For Hepatitis B virus (HBV), lamivudine-resistant mutants also appear to replicate less efficiently than the wild-type virus in vitro. nih.gov However, the situation can be more complex, as additional substitutions, such as rtL180M and rtV173L, are often co-selected with the primary resistance mutations (rtM204V/I). nih.govmdpi.com These compensatory mutations can help to restore the replication efficiency that was lost due to the primary resistance mutation. nih.gov In HBeAg-negative patients, precore (PC) or basal core promoter (BCP) mutations can further enhance the replication fitness of lamivudine-resistant HBV strains, potentially to the level of the wild-type virus or even higher. nih.gov

Despite the reduced fitness, the M184V mutation can persist in the HIV reservoir for many years, even after viral suppression. aidsmap.com The persistence of this mutation is influenced by factors such as the peak viral load, with higher peaks being associated with a greater likelihood of the mutation being archived in the host's DNA. aidsmap.com

Table 1: Impact of M184V Mutation on Viral Fitness

| Characteristic | Impact of M184V Mutation | References |

|---|---|---|

| Viral Replication | Reduced RT processivity and replication capacity. | ovid.com, mdpi.com |

| Viral Fitness | Consistently less fit than wild-type virus in the absence of drug pressure. | asm.org |

| Effect of Drug Withdrawal | Leads to reversion to wild-type virus and an increase in viral load. | ovid.com, oup.com |

| Compensatory Mutations (HBV) | Mutations like rtL180M can partially restore replication efficiency. | nih.gov |

| Persistence | Can be archived in host DNA and persist for years despite viral suppression. | aidsmap.com |

Cross-Resistance Profiles with Other Nucleoside Analogues

The M184V mutation, while conferring high-level resistance to lamivudine (3TC) and emtricitabine (FTC), has a complex and varied impact on the susceptibility of HIV-1 to other nucleoside reverse transcriptase inhibitors (NRTIs). nih.govnih.gov This phenomenon, known as cross-resistance, is a critical consideration in research and clinical management of antiviral therapy.

Interestingly, the M184V mutation does not confer broad cross-resistance to all NRTIs. In fact, it can increase the in vitro susceptibility of the virus to certain drugs, a phenomenon sometimes referred to as hypersensitization. nih.gov Viruses with the M184V mutation show increased susceptibility to zidovudine (ZDV), stavudine (d4T), and tenofovir (TDF). nih.govoup.com

Conversely, the M184V mutation confers low-level resistance to abacavir (ABC) and didanosine (ddI). nih.govnih.gov While the mutation alone reduces susceptibility to these drugs, the clinical significance can be limited unless other resistance mutations are also present. nih.govnih.gov For instance, the presence of K65R or L74V in combination with M184V is sufficient to cause high-level resistance to both abacavir and didanosine. nih.gov Similarly, the presence of three or more thymidine (B127349) analogue mutations (TAMs) alongside M184V is required for high-level resistance to these agents. nih.gov

For HBV, lamivudine-resistant strains carrying mutations in the polymerase B and C domains can also confer resistance to other nucleoside analogs. asm.org The rtL180M and rtM204V mutations, which confer resistance to lamivudine, also cause resistance to telbivudine and partial resistance to entecavir. frontiersin.org However, lamivudine-resistant HBV has been shown to be susceptible to other reverse transcriptase inhibitors like adefovir and lobucavir. jci.orgjci.org

Table 2: Cross-Resistance Profile of M184V Mutation with Other NRTIs

| Nucleoside Analogue | Effect of M184V Mutation | References |

|---|---|---|

| Emtricitabine (FTC) | High-level resistance. | nih.gov, nih.gov |

| Zidovudine (ZDV) | Increased susceptibility. | nih.gov, nih.gov |

| Stavudine (d4T) | Increased susceptibility. | nih.gov, nih.gov |

| Tenofovir (TDF) | Increased susceptibility. | nih.gov, mdpi.com |

| Abacavir (ABC) | Low-level resistance (increased with other mutations). | nih.gov, nih.gov |

| Didanosine (ddI) | Low-level resistance (increased with other mutations). | nih.gov, nih.gov |

| Zalcitabine | Decreased susceptibility. | researchgate.net |

Strategies for Managing Lamivudine Resistance in Research Settings

Design of Novel Antivirals Active Against Resistant Strains

The emergence of lamivudine-resistant viral strains necessitates the continuous design and development of novel antivirals with different mechanisms of action or resistance profiles. nih.gov Research strategies focus on identifying compounds that can effectively inhibit the replication of these resistant mutants.

One approach involves developing new nucleoside/nucleotide analogues that maintain activity against lamivudine-resistant virus. For HBV, agents such as adefovir and tenofovir have been crucial in managing lamivudine resistance. jci.orgnih.gov In the context of HIV, the development of drugs like tenofovir was important, as the M184V mutation actually increases susceptibility to it. nih.gov Islatravir, a first-in-class nucleoside reverse transcriptase translocation inhibitor (NRTTI), has shown significantly higher inhibitory quotients for both wild-type and NRTI-resistant HIV subtypes compared to lamivudine and tenofovir in vitro. natap.org Azvudine, another novel nucleoside analogue, has demonstrated effectiveness against both wild-type and lamivudine-resistant HBV isolates. wikipedia.org

Another major strategy is to target different viral proteins or different stages of the viral life cycle. This avoids the problem of cross-resistance with existing RT inhibitors. For HIV, this includes:

Protease Inhibitors (PIs): Researchers have designed new PIs with high activity against multidrug-resistant variants, including those resistant to darunavir. mdpi.com

Capsid Inhibitors (CAIs): The HIV capsid protein is a promising drug target due to its essential role in multiple stages of viral replication. drexel.edu Novel CAIs have been developed that show high potency against both HIV-1 and HIV-2, including resistant strains. natap.orgdrexel.edu

Maturation Inhibitors (MIs): These agents target the final steps of virion assembly. Second-generation MIs have shown promising antiviral activity in research settings. natap.org

The overarching goal is to develop agents with a high genetic barrier to resistance, meaning that multiple mutations would be required for the virus to become resistant. frontiersin.orgnih.gov The success of combination therapies in delaying resistance in HIV serves as a model for developing future strategies for both HIV and HBV. nih.gov

In Vitro and In Vivo Reversal of Resistance (e.g., Zidovudine-resistant HIV)

A notable phenomenon associated with the lamivudine-resistance mutation M184V is its ability to resensitize HIV-1 to zidovudine (ZDV) and other thymidine analogues. nih.govoup.com This interaction has significant implications for managing drug resistance in research settings.

Thymidine analogue mutations (TAMs), such as M41L, D67N, and T215Y/F, confer resistance to ZDV by enhancing the phosphorolytic removal of the chain-terminating drug from the viral DNA. nih.gov The M184V mutation appears to counteract this mechanism. In vitro studies have shown that the presence of M184V slows the excision of ZDV, thereby restoring the drug's inhibitory activity against ZDV-resistant strains. asm.org This antagonistic relationship means that the M184V mutation, selected by lamivudine, can delay the emergence of ZDV resistance when the two drugs are used in combination. nih.govfda.gov In some patients with ZDV-resistant virus at baseline, phenotypic sensitivity to zidovudine was restored after 12 weeks of treatment with a combination of lamivudine and zidovudine. fda.gov

The reduced fitness of the M184V mutant also plays a role in the dynamics of resistance reversal. In vivo, if lamivudine therapy is selectively withdrawn from a failing regimen, the drug pressure that maintains the M184V mutation is removed. asm.orgoup.com Due to its replication disadvantage, the M184V-containing virus is outcompeted by the wild-type virus, leading to a reversion of the genotype and phenotype. asm.orgoup.com This reversion is typically accompanied by an increase in plasma HIV-1 RNA levels, demonstrating the residual antiviral activity of lamivudine even in the presence of resistance. mdpi.comoup.com However, this strategy must be carefully managed, as the removal of lamivudine can also allow for the evolution of other drug resistance mutations. oup.com The development of dual resistance to both lamivudine and zidovudine has been observed after prolonged combination therapy, requiring multiple mutations. nih.govfda.gov

Pharmacokinetics and Intracellular Disposition of Lamivudine

Intracellular Metabolism and Anabolite Dynamics

Once inside the cell, lamivudine (B182088) undergoes a series of phosphorylation steps to become its active form, lamivudine triphosphate (3TC-TP). nih.govnih.gov This process is crucial for its antiviral activity.

The active metabolite, lamivudine triphosphate, has a significantly longer intracellular half-life compared to the parent drug in the plasma. nih.govnih.gov In vitro studies have reported the intracellular half-life of lamivudine triphosphate to be between 10.5 to 15.5 hours in HIV-1 infected cell lines and 17 to 19 hours in HBV-infected cell lines. nih.gov Another study in HIV-infected patients estimated the median intracellular half-life of 3TC-TP to be approximately 32 hours, with a range of 23 to 49 hours. asm.org This prolonged intracellular presence of the active form supports less frequent dosing regimens. nih.govnih.gov

Table 2: Intracellular Half-Life of Lamivudine Triphosphate (3TC-TP)

| Cell Type | Intracellular Half-Life of 3TC-TP (hours) |

| HIV-1 Infected Cell Lines | 10.5 - 15.5 nih.gov |

| HBV Infected Cell Lines | 17 - 19 nih.gov |

| HIV-Infected Patients (in vivo) | ~32 (median) asm.org |

Quantitative models have been developed to better understand the complex intracellular metabolism of lamivudine. nih.gov Studies using peripheral blood mononuclear cells (PBMCs) from uninfected individuals have revealed that the phosphorylation of lamivudine is a saturable process at clinically relevant concentrations. nih.gov These models also indicate a rapid equilibrium between lamivudine monophosphate and diphosphate (B83284), as well as between the diphosphate and triphosphate forms. nih.gov Furthermore, the persistence of lamivudine triphosphate in PBMCs appears to be a function of the total intracellular pool of lamivudine and its phosphorylated metabolites, rather than solely the rate of triphosphate catabolism. nih.gov These modeling approaches, which link laboratory data with clinical observations, are valuable for understanding the interindividual variability in the cellular kinetics of lamivudine. nih.gov

Metabolic Pathways and Enzymes

Lamivudine undergoes limited metabolism in humans, a key feature of its pharmacokinetic profile. This characteristic minimizes the potential for metabolic drug-drug interactions.

Metabolism is a minor route of elimination for lamivudine. drugbank.com A substantial portion of an administered dose is excreted from the body chemically unchanged. Clinical studies have demonstrated that approximately 70% of an oral dose of lamivudine is recovered in the urine as the parent drug. nih.gov This indicates that the drug's systemic clearance is largely independent of hepatic metabolic processes.

A significant aspect of lamivudine's metabolic profile is its lack of interaction with the cytochrome P450 (CYP450) enzyme system. nih.gov The CYP450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. As lamivudine is not significantly metabolized by this pathway, it is neither an inhibitor nor an inducer of these enzymes. nih.gov This absence of CYP450 involvement significantly reduces the likelihood of clinically relevant drug-drug interactions with medications that are substrates, inhibitors, or inducers of this system. nih.gov

| Pharmacokinetic Parameter | Value |

| Route of Elimination | Primarily renal excretion youtube.com |

| Metabolism | Minor pathway drugbank.com |

| Unchanged Drug Excreted in Urine | ~70% nih.gov |

| Involvement with Cytochrome P450 | None nih.gov |

The primary metabolite of lamivudine is the trans-sulfoxide metabolite. drugbank.com This metabolite accounts for a small fraction of the administered dose, with studies indicating that approximately 5.2% (± 1.4%) of a dose is excreted in the urine in this form. drugbank.com In individuals with normal renal function, about 5% of the parent compound is metabolized to this pharmacologically inactive trans-sulfoxide metabolite. nih.gov

The biotransformation of lamivudine to its trans-sulfoxide metabolite is catalyzed by sulfotransferases. drugbank.comyoutube.com Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that are involved in the sulfonation of a variety of endogenous and xenobiotic compounds. nih.gov The sulfonation process generally increases the water solubility of compounds, facilitating their excretion. While the specific sulfotransferase isoforms responsible for lamivudine metabolism have not been extensively detailed, this pathway represents the main, albeit minor, metabolic fate of the drug.

Mechanistic Aspects of Elimination

The primary route of lamivudine elimination from the body is through the kidneys. This process is not passive but is mediated by specific transport proteins.

The majority of lamivudine is eliminated from the body unchanged in the urine through a process of active organic cationic secretion. drugbank.comyoutube.com This active transport mechanism is responsible for the efficient renal clearance of the drug.

Research has identified several key transporters involved in the renal secretion of lamivudine. These include the organic cation transporter 2 (OCT2), multidrug and toxin extrusion protein 1 (MATE1), and MATE2-K. nih.govjscimedcentral.com Lamivudine is a substrate for these transporters, which are located in the renal tubules and play a crucial role in the transport of organic cations from the blood into the urine. nih.govjscimedcentral.com

The involvement of these transporters in lamivudine's elimination can lead to clinically relevant drug-drug interactions. For instance, co-administration of lamivudine with drugs that are inhibitors of OCT and MATE transporters can decrease its renal clearance, leading to increased plasma concentrations. nih.gov A notable example is trimethoprim, which has been shown to inhibit these transporters and consequently increase lamivudine plasma concentrations. jscimedcentral.com

| Transporter | Role in Lamivudine Elimination | Known Inhibitors |

| OCT2 (Organic Cation Transporter 2) | Substrate transport nih.govjscimedcentral.com | Trimethoprim, Cimetidine nih.govnih.gov |

| MATE1 (Multidrug and Toxin Extrusion Protein 1) | Substrate transport nih.govjscimedcentral.com | Trimethoprim nih.gov |

| MATE2-K (Multidrug and Toxin Extrusion Protein 2-K) | Substrate transport nih.govjscimedcentral.com | Trimethoprim nih.gov |

Synthesis and Chemical Modification of Lamivudine

Enantioselective Synthetic Routes

The synthesis of the biologically active (-)-enantiomer of lamivudine (B182088) requires sophisticated methods to control the stereochemistry at two key centers.

Stereospecific Assembly of the Oxathiolane Ring System

A primary challenge in lamivudine synthesis is the construction of the 1,3-oxathiolane (B1218472) ring with the correct stereochemistry. acs.orgnih.gov Economical and efficient methods have been developed to achieve this. acs.orgacs.org One strategy involves the acylation of the oxathiolane intermediate, which serves a dual purpose: activating the anomeric center for the subsequent N-glycosylation step and simultaneously transferring the necessary stereochemical information. acs.org This approach allows for the selective formation of the desired β-enantiomer. acs.orgacs.org The stereochemistry of the oxathiolane core is often established through chemical or enzymatic resolution, highlighting the difficulty of setting these stereocenters during bond formation. acs.org

Utilization of Chiral Auxiliaries (e.g., L-menthol, L-lactic acid derivatives)

Chiral auxiliaries play a crucial role in directing the stereochemical outcome of the synthesis. L-menthol is a widely used chiral auxiliary in the industrial production of lamivudine. researchgate.netbeilstein-journals.orgbeilstein-journals.org It is employed in a dynamic kinetic resolution process to produce an enantiomerically pure hydroxyoxathiolane intermediate. researchgate.net The process typically involves the reaction of L-menthyl glyoxylate (B1226380) with a dithiane diol, where the L-menthol group controls the stereochemical course of the reaction, leading to the selective crystallization of the desired diastereomer. researchgate.netresearchgate.net

More recently, derivatives of L-lactic acid have been explored as chiral auxiliaries. acs.orgbeilstein-journals.orgnih.gov These derivatives can activate the anomeric center of the carbohydrate precursor for N-glycosylation while concurrently inducing the desired stereochemistry. nih.govacs.orgnih.gov For instance, an (S)-lactic acid derivative can be used to acylate the oxathiolane, leading to a separable mixture of diastereomers. acs.orgbeilstein-journals.org Although this particular enantiomer leads to the opposite configuration required for lamivudine, the principle demonstrates the effective transfer of stereochemical information. acs.org

Table 1: Chiral Auxiliaries in Lamivudine Synthesis

| Chiral Auxiliary | Role in Synthesis | Key Intermediates |

| L-menthol | Controls stereochemistry via dynamic kinetic resolution and selective crystallization. researchgate.netresearchgate.net | L-menthyl glyoxylate, (2R,5R)-5-hydroxyoxathiolane-2-carboxylic acid menthyl ester. researchgate.netgoogle.com |

| L-lactic acid derivatives | Activates the anomeric center and transfers stereochemical information during acylation. acs.orgbeilstein-journals.org | (S)-lactic acid acylated oxathiolane. acs.org |

N-Glycosylation Strategies (e.g., Vorbrüggen Reaction)

The coupling of the oxathiolane sugar moiety with the cytosine base is a critical step, commonly achieved through N-glycosylation reactions like the Vorbrüggen glycosylation. researchgate.netnih.govmit.edu This method involves the reaction of a silylated pyrimidine (B1678525) base with an activated sugar derivative. researchgate.netnih.gov To achieve the desired cis-stereochemistry of lamivudine, strategies often involve the formation of an anomeric iodide from the oxathiolane donor, which then reacts with the silylated cytosine. researchgate.net Promoters such as a combination of chlorotrimethylsilane (B32843) (TMSCl), sodium iodide (NaI), and water have been shown to effectively activate the oxathiolane acetate (B1210297) donor for this reaction, leading to high yields and diastereoselectivity of the cis-oxathiolane (B17513) product. researchgate.netnih.govmit.edu The nature of the protecting group on the cytosine base can significantly influence the stereochemical outcome of the glycosylation. nih.gov

Continuous Flow Synthesis Methodologies for Key Precursors and Final Product

Continuous flow chemistry offers several advantages for the synthesis of lamivudine, including improved safety, scalability, and efficiency. researchgate.netrsc.orgnih.gov This methodology has been successfully applied to the synthesis of key precursors, such as L-menthyl glyoxylate, and the final lamivudine product. researchgate.netnih.gov For instance, the ozonolysis of dimenthyl maleate, a precursor to L-menthyl glyoxylate, has been effectively translated to a continuous flow process with high conversion and selectivity. researchgate.net

Rational Design and Synthesis of Lamivudine Analogues and Prodrugs

To address challenges such as drug resistance, researchers have focused on the rational design and synthesis of lamivudine analogues and prodrugs.

Development of Derivatives with Modified Ring Systems or Atom Substitutions

Modifications to the oxathiolane ring of lamivudine have been investigated to create analogues with potentially improved properties. nih.gov One area of exploration involves the substitution of the sulfur atom in the oxathiolane ring with other atoms like oxygen or carbon. nih.gov This is based on the rationale that the steric bulk of the sulfur atom contributes to resistance mechanisms. nih.gov Other proposed modifications include the development of analogues with unsaturated, acyclic, or four-membered ring systems to reduce steric clash with mutant reverse transcriptase enzymes. nih.gov The synthesis of these modified nucleoside analogues often requires the creation of artificial sugars followed by coupling with the nucleobase via N-glycosylation. nih.gov

Prodrug Strategies for Enhanced Cellular Permeation and Bioactivation (e.g., 3TC-Etha, 3TC-Buta)

Prodrug design is a key strategy to improve the pharmacotherapeutic properties of drugs like lamivudine (3TC). This approach involves chemically modifying the parent drug to create an inactive or less active compound that, after administration, converts into the active form through enzymatic or chemical transformation within the body. For lamivudine, prodrug strategies have been explored to enhance its intestinal permeability and subsequent bioactivation.

Two notable examples of lamivudine prodrugs are 3TC-Etha and 3TC-Buta, which are 5'-O-carbonate derivatives of the parent compound. nih.gov Research has shown that these modifications can significantly impact the drug's ability to permeate the intestinal wall.

A study investigating the intestinal permeation of these prodrugs using an in vitro gut sac model from rats revealed that both 3TC-Etha and 3TC-Buta increased the permeability of lamivudine. nih.gov Specifically, 3TC-Etha and 3TC-Buta enhanced lamivudine's permeability by approximately 2-fold and 10-fold, respectively. nih.govconicet.gov.ar However, neither of the prodrugs was able to cross the intestinal tissue in their intact form. nih.gov

Further investigation into the mechanisms of permeation showed differing behaviors for the two prodrugs. The permeation of intact 3TC-Etha was found to be hindered by the action of P-glycoprotein (P-gp), an efflux transporter protein that pumps substrates out of cells. nih.gov This was evidenced by a significant increase in the permeability coefficient of 3TC-Etha when verapamil, a P-gp inhibitor, was present. nih.gov In contrast, 3TC-Buta did not appear to be a substrate for P-gp-mediated efflux. nih.gov Instead, it was efficiently hydrolyzed by enzymes during the permeation process, releasing the active lamivudine. nih.gov

These findings highlight the potential of 5'-O-carbonate prodrugs to improve the oral bioavailability of lamivudine. The differential interaction with P-gp between 3TC-Etha and 3TC-Buta underscores the importance of the specific chemical modification in determining the ultimate fate of the prodrug. nih.gov

In terms of antiviral activity, studies in HepG2 2.2.15 cells, a cell line used for studying hepatitis B virus (HBV) replication, have shown promising results for these prodrugs. nih.gov 3TC-Etha was found to be six times more active against HBV than the parent lamivudine, while 3TC-Buta, along with other derivatives like 3TC-Hexa and 3TC-Octa, were approximately three times more active. nih.gov

Table 1: Intestinal Permeability and Antiviral Activity of Lamivudine and its Prodrugs

| Compound | Permeability Enhancement (fold increase vs. 3TC) | P-gp Efflux Substrate | Antiviral Activity (vs. HBV) |

|---|---|---|---|

| Lamivudine (3TC) | 1 | No nih.gov | Baseline |

| 3TC-Etha | 2 nih.gov | Yes nih.gov | 6x more active than 3TC nih.gov |

| 3TC-Buta | 10 nih.gov | No nih.gov | ~3x more active than 3TC nih.gov |

Structure-Activity Relationship (SAR) Studies of Lamivudine and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For lamivudine and its derivatives, SAR studies have been crucial in understanding the features necessary for antiviral efficacy and in guiding the design of new, potentially more potent, analogs.

The core structure of lamivudine, a 2',3'-dideoxy-3'-thiacytidine, is a synthetic nucleoside analog. drugbank.com Its mechanism of action involves intracellular phosphorylation to its active 5'-triphosphate metabolite, which then competes with natural deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase. drugbank.com This incorporation leads to the termination of the growing DNA chain, thereby inhibiting viral replication. drugbank.com

Key structural features of lamivudine that are critical for its activity include:

The Oxathiolane Ring: The replacement of the 3' carbon of the pentose (B10789219) sugar ring with a sulfur atom is a defining feature of lamivudine. nih.gov This modification is crucial for its function as a reverse transcriptase inhibitor. nih.gov

The cis Configuration: Lamivudine exists as enantiomers, and the biologically active form possesses a cis configuration between the cytosine base and the hydroxymethyl group at the 2' and 5' positions of the oxathiolane ring, respectively. acs.org This specific stereochemistry is essential for its antiviral activity, as the enantiomer can be more toxic. acs.org

The 5'-Hydroxyl Group: This group is the site of intracellular phosphorylation to the active triphosphate form. Modifications at this position, such as in the prodrugs 3TC-Etha and 3TC-Buta, are designed to be cleaved to reveal the free hydroxyl group for bioactivation. nih.govnih.gov

The N4-Amino Group of Cytosine: The synthesis of a series of lamivudine prodrugs involving substitution at the N4-position of the cytosine base with isatin (B1672199) derivatives has been explored. nih.gov One compound from this series demonstrated anti-HIV activity equipotent to lamivudine, indicating that modifications at this position can be tolerated and can even lead to compounds with significant activity. nih.gov

SAR studies have also extended to derivatives designed to combat lamivudine-resistant strains of viruses. For instance, N-nonyl-deoxy-galactonojirimycin (N-nonyl-DGJ) has shown effectiveness against lamivudine-resistant HBV mutants. nih.govresearchgate.net This suggests a different mechanism of action compared to nucleoside inhibitors. nih.govresearchgate.net Studies on derivatives of N-nonyl-DGJ have indicated that an alkyl chain length of at least eight carbons is important for its antiviral activity, while modifications to the galactose-based head group can be made with little to no loss of activity. nih.govresearchgate.net

Table 2: Key Structural Features and Their Role in Lamivudine's Activity

| Structural Feature | Importance for Activity |

|---|---|

| Oxathiolane Ring | Essential for reverse transcriptase inhibition. nih.gov |

| ***cis*-Stereochemistry** | The biologically active configuration. acs.org |

| 5'-Hydroxyl Group | Site of phosphorylation to the active triphosphate form. drugbank.com |

| N4-Amino Group | Can be modified to create prodrugs with retained or enhanced activity. nih.gov |

Molecular Interactions and Computational Studies of Lamivudine

Ligand-Receptor Interaction Analysis

The Lamivudine (B182088) molecule possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, leading to complex interaction patterns in both its solid crystalline state and when bound to enzyme targets. nih.gov The molecule contains two donor groups (amine and hydroxyl) and five potential acceptor groups (carbonyl oxygen, hydroxyl oxygen, and the nitrogen, oxygen, and sulfur heteroatoms of the ring). nih.gov

In its pure tetragonal polymorph crystal structure, Lamivudine molecules are interconnected by a network of hydrogen bonds. researchgate.net These interactions, along with weaker C–H···O and van der Waals forces, define the crystal packing. nih.gov Studies on co-crystals, such as those with zidovudine (B1683550) or 3,5-dinitrosalicylic acid, further reveal the versatility of Lamivudine's hydrogen bonding capabilities, sometimes involving proton transfer and the formation of complex three-dimensional networks with water molecules. google.comscribd.com For instance, a hemihydrate crystalline form has been identified where two water molecules are associated with four Lamivudine molecules, presumably through hydrogen bonds. google.com

| Functional Group Donor | Functional Group Acceptor | Type of Hydrogen Bond |

| Amine (-NH2) | Carbonyl Oxygen (C=O) | N-H···O |

| Amine (-NH2) | Hydroxyl Oxygen (-OH) | N-H···O |

| Amine (-NH2) | Ring Nitrogen (N) | N-H···N |

| Amine (-NH2) | Ring Oxygen (O) | N-H···O |

| Amine (-NH2) | Ring Sulfur (S) | N-H···S |

| Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | O-H···O |

| Hydroxyl (-OH) | Hydroxyl Oxygen (-OH) | O-H···O |

| Hydroxyl (-OH) | Ring Nitrogen (N) | O-H···N |

| Hydroxyl (-OH) | Ring Oxygen (O) | O-H···O |

| Hydroxyl (-OH) | Ring Sulfur (S) | O-H···S |

Table 1. Potential Hydrogen Bonds Formed by Lamivudine. This table outlines the ten theoretical types of hydrogen bonds that the Lamivudine molecule can form based on its chemical structure, which includes two donor groups and five potential acceptor sites. nih.gov

Experimental charge density distribution studies provide profound insights into the nature of chemical bonds and intermolecular interactions within a crystal. nih.gov For Lamivudine, high-resolution single-crystal X-ray diffraction experiments have been performed on its tetragonal polymorph to obtain a detailed map of the electron density distribution in the solid state. mdpi.comnih.gov

This analysis is typically carried out using the multipolar formalism, as implemented in software packages like XD2006, which refines the crystal structure against the diffraction data to model the aspherical nature of electron density around atoms. nih.govmdpi.com The resulting charge density distribution allows for a quantitative analysis of chemical bonding and intermolecular forces through the quantum theory of 'Atoms in Molecules' (AIM). nih.gov This topological analysis identifies critical points in the electron density that correspond to atomic positions, bonds, rings, and cages, revealing the strength and nature of interactions.

These studies on Lamivudine crystals have detailed not only strong hydrogen bonds but also weaker interactions like C–H···O. nih.gov However, performing such experimental charge density studies on large biological macromolecules, such as Lamivudine-enzyme complexes, is currently not feasible. nih.gov Therefore, computational methods are required to investigate these interactions in a biological context.

Advanced Molecular Modeling and Simulation Methodologies

To bridge the gap between what can be studied experimentally in crystals and the actual biological environment of a drug target, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.netnih.gov This computational approach combines the accuracy of quantum mechanics for a small, critical region of a system with the efficiency of classical molecular mechanics for the larger surrounding environment. nih.gov

In the study of Lamivudine, QM/MM calculations have been used to model its complex with enzymes like deoxycytidine kinase. nih.govmdpi.com In these simulations, the Lamivudine molecule and the key amino acid residues directly interacting with it are treated with a high level of QM theory, while the rest of the protein and solvent are described by an MM force field. nih.govnih.gov This method allows for the reconstruction of a theoretical charge density distribution within the binding site, enabling an AIM analysis similar to that performed on experimental crystal data. mdpi.com

QM/MM studies on Lamivudine-receptor complexes have been crucial for evaluating the energies of intermolecular interactions. nih.gov The findings demonstrate that the total energy of interactions in the ligand-receptor complexes is substantially higher than the lattice energy in the pure crystal, highlighting the significant contribution of numerous hydrophilic interactions with the protein. mdpi.comnih.govbohrium.com

| Environment | Total Intermolecular Interaction Energy (kJ/mol) | Key Finding |

| Lamivudine Crystal | 276.9 | Represents the lattice energy from interactions between Lamivudine molecules. |

| Ligand-Receptor Complex A | 394.8 | Interaction energy is significantly higher than in the crystal due to more hydrophilic interactions. |

| Ligand-Receptor Complex B | 320.1 | Demonstrates that different binding modes within the same enzyme result in varied interaction energies. |

Table 2. Comparison of Intermolecular Interaction Energies. This table summarizes the calculated energies of intermolecular interactions for Lamivudine in its pure crystalline form versus two different binding modes (Complexes A and B) within a deoxycytidine kinase model, as determined by QM/MM calculations. mdpi.comnih.gov

For many important drug targets, including the hepatitis B virus (HBV) polymerase, experimentally determined crystal structures are not available. In such cases, homology modeling is a powerful tool used to construct a three-dimensional model of the protein based on its amino acid sequence and the known structure of a homologous protein. nih.gov

These homology models are essential for subsequent computational studies, such as molecular docking, to understand how inhibitors like Lamivudine bind to the active site and to investigate the structural basis of drug resistance. nih.govasm.orgnih.gov

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, like Lamivudine, and its protein target. news-medical.netpolito.it